molecular formula C10H13NO4 B8025984 1-(2-Ethoxyethoxy)-2-nitrobenzene

1-(2-Ethoxyethoxy)-2-nitrobenzene

Cat. No.: B8025984
M. Wt: 211.21 g/mol
InChI Key: YBMQABXNYDZJNE-UHFFFAOYSA-N
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Description

1-(2-Ethoxyethoxy)-2-nitrobenzene is an organic compound characterized by the presence of an ethoxyethoxy group and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethoxyethoxy)-2-nitrobenzene typically involves the nitration of 1-(2-Ethoxyethoxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This approach ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethoxyethoxy)-2-nitrobenzene can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The ethoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The benzene ring can undergo oxidation reactions to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in acidic medium.

    Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Reduction: 1-(2-Ethoxyethoxy)-2-aminobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Quinones or other oxidized aromatic compounds.

Scientific Research Applications

1-(2-Ethoxyethoxy)-2-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyethoxy)-2-nitrobenzene depends on its chemical reactivity and the specific context in which it is used. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons and protons, facilitated by a catalyst or reducing agent. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxyethanol: An organic compound with similar ethoxyethoxy functionality but lacks the nitro group.

    1-(2-Methoxyethoxy)-2-nitrobenzene: Similar structure with a methoxyethoxy group instead of an ethoxyethoxy group.

    1-(2-Ethoxyethoxy)benzene: Lacks the nitro group, making it less reactive in certain chemical reactions.

Uniqueness

1-(2-Ethoxyethoxy)-2-nitrobenzene is unique due to the presence of both the ethoxyethoxy group and the nitro group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and makes it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

1-(2-ethoxyethoxy)-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-2-14-7-8-15-10-6-4-3-5-9(10)11(12)13/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBMQABXNYDZJNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Nitrophenol (91.0 g., 0.65 mole), 2-bromoethyl ethyl ether (100.0 g., 0.65 mole), anhydrous potassium carbonate (9.0 g, 0.72 mole) and acetone (1 liter) were refluxed for 65 hours. The reaction mixture was filtered, and the acetone removed by rotary evaporation. The residue was partitioned between 200 ml. of dichloromethane and 100 ml water. The organic phase was further washed with 200 ml. of 10% sodium hydroxide followed by 100 cc of water. The product (58.0 g) was obtained in 42% yield by a vacuum distillation (100°-120° C./0.5 mm).
Quantity
91 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Yield
42%

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